Myristoyl tetrapeptide-12

hair follicle regeneration SMAD2/3 pathway anagen phase

Select Myristoyl tetrapeptide‑12 for SMAD2/3‑mediated eyelash, hair growth and dermal repair. The C14 myristoyl chain (LogP ≈3.11) uniquely targets the follicle, while the Lys‑Ala‑Lys‑Ala core is pharmacologically irreplaceable. Clinically documented 24% length increase and 18% density improvement at 0.01% w/w deliver claim‑ready endpoints. This peptide is ideal for leave‑on serums, post‑procedure recovery formulas, and anti‑aging systems requiring dual anti‑inflammatory and tissue‑remodeling functionality.

Molecular Formula C32H63N7O5
Molecular Weight 625.9 g/mol
Cat. No. B2555451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristoyl tetrapeptide-12
Molecular FormulaC32H63N7O5
Molecular Weight625.9 g/mol
Structural Identifiers
InChIInChI=1S/C32H63N7O5/c1-4-5-6-7-8-9-10-11-12-13-14-21-28(40)38-26(19-15-17-22-33)31(43)37-25(3)30(42)39-27(20-16-18-23-34)32(44)36-24(2)29(35)41/h24-27H,4-23,33-34H2,1-3H3,(H2,35,41)(H,36,44)(H,37,43)(H,38,40)(H,39,42)/t24-,25-,26-,27-/m0/s1
InChIKeyGGEXWRGHXPPRBY-FWEHEUNISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Myristoyl Tetrapeptide-12: A Lipopeptide SMAD Activator for Eyelash and Hair Growth Formulations


Myristoyl tetrapeptide-12 (CAS 959610-24-3) is a synthetic lipopeptide composed of a tetrapeptide sequence (Myr-Lys-Ala-Lys-Ala-NH2) conjugated to a C14 myristoyl fatty acid chain [1]. This lipid modification enhances lipophilicity, stability, and dermal penetration, enabling the peptide to reach the hair follicle and dermal-epidermal junction . Its primary mechanism of action is direct activation of SMAD2 and induction of SMAD3-DNA binding within the TGF-β signaling pathway, which governs hair follicle cycling and extracellular matrix metabolism [2].

Why Myristoyl Tetrapeptide-12 Cannot Be Substituted with Other Acylated Tetrapeptides in Hair Growth Applications


Generic substitution of Myristoyl tetrapeptide-12 with other acylated tetrapeptides (e.g., Acetyl tetrapeptide-3, Palmitoyl tetrapeptide-7) or unmodified tetrapeptides is scientifically invalid due to three critical and quantifiable differences: (1) **Mechanistic Specificity**: Myristoyl tetrapeptide-12 uniquely activates the SMAD2/3 pathway [1], whereas Palmitoyl tetrapeptide-7 functions as an IL-6 inhibitor [2] and Acetyl tetrapeptide-3 targets ECM production via different pathways [3]. (2) **Lipid Chain-Dependent Penetration**: The C14 myristoyl group confers optimal partition coefficient (LogP ~3.11) for follicular delivery; shorter (acetyl) or longer (palmitoyl) chains alter bioavailability and tissue targeting. (3) **Sequence-Dependent Bioactivity**: The Lys-Ala-Lys-Ala core sequence is non-interchangeable; even minor sequence alterations abolish SMAD2 activation and downstream keratin gene expression [4].

Quantitative Evidence Guide: Myristoyl Tetrapeptide-12 Performance in Hair Follicle and Eyelash Models


Hair Follicle Regeneration: 40% Increase in Follicular Density in Mouse Model vs. Vehicle Control

In a mouse model of hair follicle regeneration, topical application of Myristoyl tetrapeptide-12 significantly extended the anagen (growth) phase and increased follicular density compared to vehicle control. This effect is attributed to direct SMAD2/3 pathway activation, a mechanism not shared by collagen-stimulating peptides like Palmitoyl pentapeptide-4 or anti-inflammatory peptides like Palmitoyl tetrapeptide-7 [1].

hair follicle regeneration SMAD2/3 pathway anagen phase

Eyelash Growth: 24% Length Increase and 18% Density Improvement in 6-Week Human Clinical Trial

A randomized, double-blind, vehicle-controlled clinical trial evaluated 0.01% Myristoyl tetrapeptide-12 in an eyelash serum formulation over 6 weeks. The treatment group demonstrated statistically significant improvements in both lash length and density compared to the vehicle control group [1]. In comparison, Acetyl tetrapeptide-3 formulations at 0.05% reported 18.5% density increase over 28 days [2], suggesting comparable or superior efficacy for Myristoyl tetrapeptide-12 at a lower active concentration.

eyelash growth clinical trial cosmetic peptide

Collagen Synthesis: 35% Increase in Type I Collagen Secretion from Human Fibroblasts

In vitro treatment of human dermal fibroblasts with Myristoyl tetrapeptide-12 (MT-12) in combination with Vitamin C resulted in a 35% increase in Type I collagen secretion compared to untreated controls [1]. This collagen-stimulating effect is mediated through SMAD pathway activation, which distinguishes it from matrix-derived peptides like Palmitoyl tripeptide-1 that function via collagen fragment feedback mechanisms [2].

collagen synthesis skin repair SMAD pathway

Keratin Gene Activation: Demonstrated Upregulation of Keratin Expression in Hair Follicle Cells

Myristoyl tetrapeptide-12 demonstrably activates keratin gene expression in follicular keratinocytes, a direct downstream consequence of SMAD2/3 pathway activation . This results in increased production of hair shaft structural proteins, leading to thicker, more robust hair fibers. While quantitative gene expression fold-changes are not publicly available, the keratin activation property is unique among commercially available tetrapeptides; for instance, Palmitoyl tetrapeptide-7 does not induce keratin expression and Acetyl tetrapeptide-3 primarily upregulates laminin and collagen, not keratin [1].

keratin gene hair shaft thickening follicular keratinocyte

Physicochemical Differentiation: LogP and Molecular Properties Enabling Follicular Targeting

The myristoyl (C14) lipid modification of Myristoyl tetrapeptide-12 confers a calculated LogP of 3.11 , which is within the optimal range for follicular drug delivery and sebaceous gland targeting. In contrast, Palmitoyl tetrapeptide-7 (C16 palmitoyl group) has a higher LogP, favoring stratum corneum retention, while Acetyl tetrapeptide-3 (C2 acetyl group) has substantially lower lipophilicity, limiting its ability to penetrate the lipid-rich environment of the hair follicle [1]. This physicochemical distinction directly impacts bioactivity and required formulation strategies.

lipophilicity skin penetration formulation optimization

Optimal Application Scenarios for Myristoyl Tetrapeptide-12 Based on Quantitative Evidence


High-Performance Eyelash and Eyebrow Growth Serums

Formulators developing eyelash growth serums requiring human clinical substantiation should select Myristoyl tetrapeptide-12. The 24% length increase and 18% density improvement at 0.01% concentration in a 6-week clinical trial provides a directly claimable endpoint [1]. This performance exceeds or matches Acetyl tetrapeptide-3 efficacy at a lower active concentration, offering cost-in-use advantages [2].

Hair Regrowth Formulations Targeting Androgenetic Alopecia

For leave-on scalp serums and hair regrowth formulations, Myristoyl tetrapeptide-12 is the appropriate choice due to its demonstrated 40% increase in follicular density and 30% anagen phase prolongation in preclinical models [1]. Unlike anti-inflammatory peptides (e.g., Palmitoyl tetrapeptide-7) that address inflammation but not follicle cycling, Myristoyl tetrapeptide-12 directly targets the hair growth cycle via SMAD2/3 activation.

Anti-Aging Skincare with Collagen-Boosting Claims

Products positioned for collagen restoration and skin firming can incorporate Myristoyl tetrapeptide-12 based on its demonstrated 35% increase in Type I collagen secretion in human fibroblast assays [1]. However, note that this effect was observed in combination with Vitamin C, suggesting synergistic formulation strategies rather than standalone use. For collagen-focused claims without SMAD pathway activation, Palmitoyl tripeptide-1 or Acetyl tetrapeptide-3 may be more direct alternatives.

Post-Procedure and Sensitive Skin Barrier Repair

Myristoyl tetrapeptide-12 modulates TNF-α and IL-6 inflammatory cytokines [1], making it suitable for post-peel, post-laser, and sensitive skin formulations. While Palmitoyl tetrapeptide-7 is also an IL-6 inhibitor, Myristoyl tetrapeptide-12 offers the additional benefit of SMAD-mediated tissue repair, providing dual functionality in a single active ingredient [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Myristoyl tetrapeptide-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.